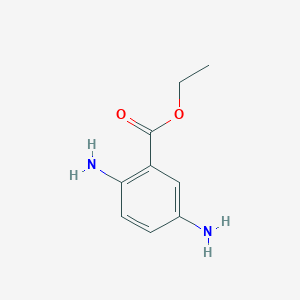

Ethyl 2,5-diaminobenzoate

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H12N2O2 |

|---|---|

Molecular Weight |

180.20 g/mol |

IUPAC Name |

ethyl 2,5-diaminobenzoate |

InChI |

InChI=1S/C9H12N2O2/c1-2-13-9(12)7-5-6(10)3-4-8(7)11/h3-5H,2,10-11H2,1H3 |

InChI Key |

ALVIPGWBQWVQQB-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=C(C=CC(=C1)N)N |

Origin of Product |

United States |

Research Landscape and Significance of Ethyl 2,5 Diaminobenzoate

Contextualization within the Class of Aminobenzoate Esters

Aminobenzoate esters constitute a class of chemical compounds defined by the presence of both an amino (-NH₂) and an ester (-COOR) group bonded to a benzene (B151609) ring. These compounds are recognized as valuable intermediates in organic synthesis, particularly in the production of dyes, pharmaceuticals, and agrochemicals. chembk.comontosight.ai The reactivity of aminobenzoate esters is dictated by their functional groups; the amino groups are basic and can undergo reactions like acylation and alkylation, while the ester group can be hydrolyzed or undergo transesterification. ontosight.aichemicalbook.com

The specific properties and, consequently, the applications of an aminobenzoate ester are highly dependent on the number and relative positions of the amino groups on the aromatic ring. This structural variation influences factors such as reactivity, solubility, and the ability to form hydrogen bonds. cymitquimica.com Ethyl 2,5-diaminobenzoate is one of several positional isomers of ethyl diaminobenzoate, each possessing a unique chemical identity and potential utility.

| Compound Name | CAS Number | Molecular Formula | Amino Group Positions |

|---|---|---|---|

| Ethyl 2,3-diaminobenzoate | 37466-88-9 | C₉H₁₂N₂O₂ | 2, 3 |

| This compound | 27414-03-5 | C₉H₁₂N₂O₂ | 2, 5 |

| Ethyl 3,5-diaminobenzoate | 1949-51-5 | C₉H₁₂N₂O₂ | 3, 5 |

| Ethyl 3,4-diaminobenzoate (B8644857) | 37466-90-3 | C₉H₁₂N₂O₂ | 3, 4 |

Fundamental Relevance in Organic Synthesis and Materials Chemistry

The fundamental importance of this compound lies in its role as a bifunctional monomer and a versatile chemical building block. chemscene.com The presence of two distinct reactive amino groups allows it to serve as a cornerstone in the synthesis of more complex molecules and polymers.

In Organic Synthesis:

This compound is a valuable intermediate for constructing complex heterocyclic structures. The dual amino groups can participate in condensation reactions to form fused ring systems. For example, related diamino compounds like ethyl 3,4-diaminobenzoate are used as precursors to synthesize benzimidazoles, a class of compounds with significant applications in medicinal chemistry. researchgate.netnih.gov The reactivity of the amino groups allows for a range of chemical transformations, making compounds like this compound useful starting materials for creating novel compounds for research purposes, including in the development of antibody-drug conjugates (ADCs). chemscene.comontosight.ai

In Materials Chemistry:

In the realm of materials science, the structure of this compound makes it a prime candidate for use as a monomer in polymerization reactions. The two amine functionalities can react with complementary functional groups, such as those in dicarboxylic acids or dianhydrides, to build polymer chains. This capability allows for the creation of advanced materials with tailored properties.

Polyamides: The reaction of a diamine like this compound with dicarboxylic acids or their derivatives would lead to the formation of polyamides. Research on its isomer, ethyl 3,5-diaminobenzoate, has shown its use in synthesizing structurally distinct polyamides. tandfonline.com

Polyimides: Condensation with dianhydrides can produce polyimides, a class of high-performance polymers known for their thermal stability. A similar diamine building block, 2-(Methylsulfonyl)ethyl 3,5-diaminobenzoate, has been used to create ester–sulfonyl polyimides for applications such as humidity-driven actuators. acs.org

Elastomers and Coatings: Generally, aminobenzoate esters are employed as curatives and building blocks for materials including castable elastomers and as flexibilizers for epoxy-based materials. google.com

| Reactant Type | Resulting Polymer Class | Potential Application Area |

|---|---|---|

| Dicarboxylic Acid / Acyl Chloride | Polyamide | High-performance fibers, specialty plastics |

| Dianhydride | Polyimide | Aerospace components, flexible electronics |

| Diisocyanate | Polyurea | Coatings, elastomers |

| Epoxide Resin | Cross-linked Epoxy Network | Adhesives, composites, coatings |

Synthetic Methodologies for Ethyl 2,5 Diaminobenzoate and Analogous Diaminobenzoate Esters

Esterification Pathways from Diaminobenzoic Acid Precursors

The direct esterification of diaminobenzoic acids presents a straightforward approach to obtaining the corresponding esters. This transformation can be accomplished using various protocols, with acid-catalyzed and thionyl chloride-mediated techniques being the most prevalent.

Acid-Catalyzed Esterification Protocols

Acid-catalyzed esterification, commonly known as Fischer esterification, is a widely employed method for the synthesis of esters from carboxylic acids and alcohols. researchgate.net This equilibrium-driven process typically utilizes a strong acid catalyst to protonate the carbonyl group of the carboxylic acid, thereby enhancing its electrophilicity and facilitating nucleophilic attack by the alcohol. researchgate.net

In the context of synthesizing ethyl 2,5-diaminobenzoate, 2,5-diaminobenzoic acid is reacted with an excess of ethanol (B145695) in the presence of a catalytic amount of a strong acid, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). The reaction mixture is typically heated to reflux to drive the equilibrium towards the formation of the ester. researchgate.netyoutube.com The presence of the amino groups on the aromatic ring can complicate the reaction, as they can be protonated by the acid catalyst, potentially reducing the reactivity of the carboxylic acid. Therefore, a stoichiometric amount of acid may be required to ensure the reaction proceeds efficiently. researchgate.net

Table 1: Representative Conditions for Acid-Catalyzed Esterification of Aminobenzoic Acids

| Starting Material | Alcohol | Catalyst | Temperature | Reaction Time | Reference |

| p-Aminobenzoic acid | Ethanol | H₂SO₄ | Reflux | 60-75 minutes | researchgate.net |

| Benzoic acid | Ethanol | H₂SO₄ | High Temperature | Not Specified | researchgate.net |

| Benzoic acid | Ethanol, Butanol, Hexanol | Deep Eutectic Solvent | 75°C | Not Specified | dergipark.org.tr |

This table presents data for analogous aminobenzoic and benzoic acids due to the limited direct literature on the acid-catalyzed esterification of 2,5-diaminobenzoic acid. The conditions are, however, highly relevant and adaptable.

Thionyl Chloride-Mediated Esterification Techniques

An alternative and often more efficient method for esterification involves the use of thionyl chloride (SOCl₂). This technique proceeds via a two-step sequence. Initially, the carboxylic acid is converted to a highly reactive acyl chloride intermediate by treatment with thionyl chloride. masterorganicchemistry.com The resulting acyl chloride is then reacted with an alcohol to furnish the desired ester. This method is advantageous as the byproducts of the first step, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous and can be easily removed from the reaction mixture. masterorganicchemistry.com

For the synthesis of this compound, 2,5-diaminobenzoic acid would first be reacted with thionyl chloride, often in an inert solvent, to form 2,5-diaminobenzoyl chloride. The amino groups may require protection prior to this step to prevent unwanted side reactions with thionyl chloride. Subsequently, the addition of ethanol to the acyl chloride intermediate would yield this compound. The reaction of an acid with thionyl chloride and an alcohol can also be performed in a one-pot manner. commonorganicchemistry.com

Table 2: General Conditions for Thionyl Chloride-Mediated Esterification

| Carboxylic Acid | Reagent | Alcohol | Key Intermediate | Reference |

| General Carboxylic Acid | Thionyl Chloride (SOCl₂) | Methanol | Acyl Chloride | commonorganicchemistry.com |

| General Carboxylic Acid | Thionyl Chloride (SOCl₂) | General Alcohol | Acyl Chloride | masterorganicchemistry.com |

Reductive Synthesis Routes from Nitro-Substituted Aromatic Compounds

Reductive methodologies provide a powerful alternative for the synthesis of diaminobenzoate esters, starting from readily available nitro-substituted aromatic compounds. These routes involve the reduction of one or more nitro groups to the corresponding amino functionalities.

Catalytic Hydrogenation of Dinitrobenzoate Esters

Catalytic hydrogenation is a clean and efficient method for the reduction of nitro groups. In this approach, an ethyl dinitrobenzoate precursor, such as ethyl 2,5-dinitrobenzoate, is subjected to hydrogenation in the presence of a metal catalyst. researchgate.net Commonly employed catalysts include palladium on carbon (Pd/C), platinum on carbon (Pt/C), and Raney nickel. researchgate.net

The reaction is typically carried out in a suitable solvent, such as ethanol or ethyl acetate (B1210297), under a hydrogen atmosphere. The pressure of hydrogen gas and the reaction temperature can be varied to optimize the reaction rate and selectivity. This method is highly effective for the complete reduction of both nitro groups to yield the desired diaminobenzoate ester. researchgate.net

Table 3: Catalysts and Conditions for Catalytic Hydrogenation of Nitroaromatic Compounds

| Substrate | Catalyst | Solvent | Key Features | Reference |

| Ethyl p-nitrobenzoate | Pd/Sibunit (Pd/C) | Not Specified | Structurally sensitive process | researchgate.net |

| 2,4-Dinitroethylbenzene | Ni/HY | Protic Solvents (e.g., ethanol) | Solvent effect studied | researchgate.net |

| 5-Hydroxymethylfurfural | Ni/Al₂O₃-TiO₂-ZrO₂ | Isopropanol, Formic Acid | Biofuel production | mdpi.com |

Reduction of Nitro-Amino Benzoate (B1203000) Intermediates

A stepwise reduction strategy can also be employed, which involves the selective reduction of one nitro group of a dinitrobenzoic acid or its ester, followed by the reduction of the second nitro group. Alternatively, a starting material that already contains one amino group and one nitro group can be used. For the synthesis of this compound, an intermediate such as ethyl 5-amino-2-nitrobenzoate or ethyl 2-amino-5-nitrobenzoate would be subjected to reduction. nih.gov

This selective reduction can be achieved using various reducing agents. While catalytic hydrogenation can be tailored for this purpose under specific conditions, other chemical reducing systems are also effective. These include metals in acidic media (e.g., tin or iron in hydrochloric acid) or other reagents known for nitro group reduction. wikipedia.org The choice of reducing agent can be critical to avoid the reduction of the ester functionality.

Advanced Synthetic Strategies for Functionalized Derivatives

The synthesis of functionalized derivatives of ethyl diaminobenzoate often requires more advanced and tailored synthetic strategies. These methods aim to introduce a variety of functional groups onto the aromatic ring or the amino groups to impart specific chemical or physical properties.

For instance, functional groups can be introduced at an early stage of the synthesis, on the nitro-substituted precursors, and carried through the synthetic sequence. Alternatively, the amino groups of the diaminobenzoate ester can be functionalized post-synthesis. An example of an advanced strategy involves the synthesis of diazocines, which are bridged azobenzene compounds. The synthesis of functionalized diazocines often involves key reactions such as oxidative C-C coupling of nitrotoluenes and reductive ring closure of dinitro compounds. beilstein-journals.orgdoaj.org While not directly a synthesis of a diaminobenzoate ester, the methodologies for introducing functional groups such as alcohols, azides, and amines in these complex structures can be adapted for the functionalization of diaminobenzoate esters. beilstein-journals.org

Furthermore, the amino groups of diaminobenzoate esters can serve as handles for further derivatization. For example, they can be acylated, alkylated, or used in coupling reactions to attach more complex moieties. The synthesis of immobilized-polysiloxane ethyl amino benzoate derivatives showcases how the amino functionality can be used to anchor the molecule to a solid support, creating materials with potential applications in areas such as metal ion extraction.

Selective N-Alkylation and Acylation of Aromatic Amino Groups

The selective functionalization of the amino groups in aromatic compounds like this compound is a critical step in the synthesis of more complex molecules for pharmaceutical and materials science applications. Methodologies for selective N-alkylation and N-acylation are of particular importance.

Selective N-Alkylation

N-alkylation of aromatic amines introduces an alkyl group onto the nitrogen atom. Achieving selectivity, particularly mono-alkylation, can be challenging but is often accomplished using strategies like the "borrowing hydrogen" (BH) or "hydrogen autotransfer" (HT) method. This approach uses alcohols as alkylating agents in the presence of a metal catalyst, producing water as the only byproduct. Ruthenium and iridium-based catalysts are commonly used, though more sustainable non-noble metal catalysts (e.g., based on Manganese, Iron, or Cobalt) are being developed.

A typical BH reaction involves the catalyst temporarily dehydrogenating an alcohol to form a carbonyl compound. This intermediate then condenses with the amine to form an imine, which is subsequently reduced by the metal hydride to yield the alkylated amine. For instance, a commercially available Ruthenium complex has been shown to effectively catalyze the N-alkylation of various anilines with primary alcohols under mild conditions, which is a significant improvement over traditional methods that often require high temperatures (>100 °C).

Another approach involves using nitriles as alkylating agents under catalytic hydrogenation conditions, which has proven effective for the selective synthesis of secondary amines from aromatic primary amines. Dimethyl carbonate (DMC) is also utilized as an environmentally benign N-alkylation reagent, often in conjunction with bimetallic nanoparticle catalysts like Cu-Zr, to produce N-methylated amines.

The following table summarizes representative examples of selective N-alkylation of aromatic amines with various alcohols, showcasing the scope of the reaction.

Table 1: Examples of Selective N-Alkylation of Aromatic Amines

| Amine Substrate | Alcohol/Alkylating Agent | Catalyst | Product | Yield (%) |

|---|---|---|---|---|

| p-Anisidine | Benzyl alcohol | Ru-based complex | N-benzyl p-anisidine | 85% |

| p-Anisidine | Amyl alcohol | Ru-based complex | N-pentyl p-anisidine | High |

| Aniline | Pentyl alcohol | Ru-based complex | N-pentylaniline | 71% |

| 4-Methylaniline | Pentyl alcohol | Ru-based complex | N-pentyl-4-methylaniline | 62% |

Selective N-Acylation

N-acylation is a fundamental transformation that introduces an acyl group to an amine, forming an amide. This reaction is often used for protecting amine groups during multi-step syntheses. Classical acylating agents include highly reactive acid chlorides and anhydrides. For example, iodine has been shown to be an effective promoter for the N-acylation of both aliphatic and aromatic amines with acetyl chloride and benzoyl chloride under solvent-free conditions at room temperature, offering high yields and selectivity.

More recently, greener and more atom-economical methods have been developed. Acetonitrile (B52724), a common solvent and industrial side-product, can be used as both the acylating agent and solvent. This transformation can be catalyzed by various Lewis acids or recyclable nanoparticles, such as CuFe2O4, in water. A simple one-pot synthesis of acetamides from aromatic amines and acetonitrile has been demonstrated using K2S2O8 in a mixed solvent system, avoiding the use of metals or other toxic reagents.

The table below provides examples of N-acylation reactions on aromatic amines using different methodologies.

Table 2: Examples of Selective N-Acylation of Aromatic Amines

| Amine Substrate | Acylating Agent | Catalyst/Promoter | Solvent | Product | Yield (%) |

|---|---|---|---|---|---|

| Aniline | Acetyl Chloride | Iodine | Solvent-free | N-Phenylacetamide | 98% |

| Aniline | Benzoyl Chloride | Iodine | Solvent-free | N-Phenylbenzamide | 96% |

| Various Aromatic Amines | Acetonitrile | K2S2O8 | CH3CN:DMSO | Various N-acetanilides | 53-91% |

| Various Aromatic Amines | Acetonitrile | Alumina | Acetonitrile (Flow) | Various Acetylated Amines | Good Conversion |

Chromatographic and Recrystallization-Based Purification and Isolation Techniques

The purification of this compound and related diaminobenzoate esters is essential to obtain a product with the high purity required for subsequent applications. The primary methods employed for this purpose are column chromatography and recrystallization.

Chromatographic Techniques

Flash column chromatography is a standard method for purifying organic compounds. For aromatic amines, silica (B1680970) gel is a common stationary phase. However, the basic nature of amine groups can lead to strong interactions with the acidic silanols on the silica surface, resulting in poor separation, peak tailing, and potential product degradation.

Several strategies can mitigate these issues:

Mobile Phase Modification : Adding a small amount of a competing base, such as triethylamine or ammonia, to the eluent can neutralize the acidic sites on the silica gel, improving the elution of basic compounds.

Amine-Functionalized Silica : Using a stationary phase where the silica is chemically modified with amino groups (amine-functionalized silica) provides a less acidic environment, which minimizes the strong acid-base interactions and often leads to better separation of amines with less aggressive solvent systems (e.g., hexane/ethyl acetate).

Reversed-Phase Chromatography : For polar and ionizable amines, reversed-phase high-performance liquid chromatography (HPLC) can be effective. Operating at an alkaline pH ensures the amine is in its free-base form, increasing its lipophilicity and retention on the nonpolar stationary phase (like C18), which can lead to successful purification.

In practice, the purification of analogous compounds such as methyl 2,3-diaminobenzoate has been successfully achieved using column chromatography on silica gel with a hexane/ethyl acetate mixture as the eluent.

Recrystallization

Recrystallization is a powerful purification technique for solid compounds that can often yield material of very high purity. The process relies on the difference in solubility of the desired compound and its impurities in a chosen solvent at different temperatures.

The key steps in a successful recrystallization are:

Solvent Selection : An ideal solvent should dissolve the compound sparingly or not at all at room temperature but dissolve it completely at an elevated temperature (e.g., the solvent's boiling point). Conversely, impurities should either be insoluble at high temperatures or remain soluble at low temperatures. Common solvents for recrystallizing organic molecules include ethanol, ethyl acetate, hexane, toluene, and water, or mixtures thereof.

Dissolution : The crude solid is dissolved in the minimum amount of hot solvent to form a saturated solution.

Cooling : The hot, saturated solution is allowed to cool slowly and undisturbed. As the solubility of the compound decreases with temperature, pure crystals form, while impurities tend to remain in the solution.

Isolation : The purified crystals are collected by filtration, washed with a small amount of cold solvent to remove any adhering impurities, and then dried.

For aminobenzoate esters, which are solids, recrystallization can be a highly effective final purification step. For example, the purification of a product from a reaction involving ethyl bromoacetate was achieved by recrystallization from ethanol. The choice of solvent is critical; for molecules with acidic or basic functionalities like amines, it is also possible to form a salt (e.g., a hydrochloride salt), perform the crystallization, and then neutralize it back to the free base.

Applications in Advanced Materials Science and Polymer Chemistry

Role as Monomers in the Synthesis of High-Performance Polymeric Materials

After a comprehensive review of scientific literature, no specific research findings on the direct use of Ethyl 2,5-diaminobenzoate as a monomer for the synthesis of high-performance polymeric materials, such as polyamides, could be located. The following subsections related to polyamides are therefore based on general principles of polymer chemistry, as direct studies on this specific compound are not publicly available.

A thorough literature search did not yield specific studies detailing the design, synthesis, or structural features of polyamides derived directly from this compound.

No available research discusses direct polycondensation protocols or the polymerization kinetics for creating polyamides from this compound.

While the incorporation of pendant functional groups is a known strategy to modulate polymer properties, no specific research on the effects of the pendant ethyl ester group from this compound on polyamide properties has been published. Generally, such side groups can disrupt chain packing, which may increase solubility and lower the glass transition temperature of the resulting polymer. ncl.res.innih.gov The introduction of pendant groups like acids, amines, or hydroxyls is a method used to create functional poly(ester amide)s. utwente.nlutwente.nlnih.gov

No studies were found that describe the use of this compound in the development of photosensitive polyimide precursors.

This compound and its isomers serve as effective chain extenders, also known as curing agents, in the synthesis of polyurethane elastomers. google.com In the production of these elastomers, a prepolymer with terminal isocyanate groups is first formed by reacting a polyol with an excess of a diisocyanate. This prepolymer is then reacted with a chain extender, such as an alkyl diaminobenzoate, which contains reactive amine groups. The diamine reacts with the isocyanate groups to form urea (B33335) linkages, building the final polymer network and significantly influencing its properties.

Aromatic diamines, including esters of diaminobenzoic acid, are particularly valuable as chain lengthening agents for producing polyurethane elastomers that contain urea groups. google.com The choice of the alkyl ester group on the diaminobenzoate molecule allows for the fine-tuning of the elastomer's final mechanical properties. While specific data for the ethyl ester is not detailed, patent literature provides performance data for analogous alkyl esters, demonstrating their utility. For instance, polyurethane elastomers prepared using methyl, isobutyl, and (2-ethyl)-hexyl 3,5-diaminobenzoate as chain extenders exhibit high tensile strength, significant elongation at break, and good elasticity, making them suitable for applications subjected to severe mechanical stress, such as rollers and belts. google.com The structure of the chain extender affects the regularity of the hard segment in the polyurethane, which in turn impacts processability and performance. epo.org

The data below, derived from patent examples for similar alkyl 3,5-diaminobenzoates, illustrates the typical properties of polyurethane elastomers cured with this class of chain extenders. google.com

| Property | Methyl 3,5-diaminobenzoate | Isobutyl 3,5-diaminobenzoate | (2-Ethyl)-hexyl 3,5-diaminobenzoate |

|---|---|---|---|

| Tensile Strength (kg wt/cm²) | 276 | 260 | 237 |

| Elongation at Break (%) | 580 | 613 | 629 |

| Structural Strength (kg wt) | 49 | 46 | 45 |

| Shore A Hardness | 75 | 74 | 73 |

| Elasticity (%) | 39 | 38 | 37 |

Polyamides: Design, Synthesis, and Structural Features

Self-Assembled Supramolecular Architectures

Following a thorough search of existing scientific literature, no publications were identified that investigate the self-assembled supramolecular architectures of this compound.

Organogelators Derived from Diaminobenzoate Systems

The design and synthesis of low-molecular-weight organogelators (LMWOGs) are of significant interest due to their ability to self-assemble in organic solvents to form three-dimensional networks, resulting in the formation of gels. This process is driven by a delicate balance of non-covalent interactions such as hydrogen bonding, π-π stacking, and van der Waals forces. While direct studies on the organogelating properties of this compound are not prevalent in the reviewed literature, research on analogous diaminobenzoate systems provides valuable insights into their potential.

For instance, a study on valine-containing 3,5-diaminobenzoate derivatives has demonstrated their capacity to act as effective organogelators. nih.gov The introduction of N-alkylurea functionalities to the valine moieties appended to the diaminobenzoate core significantly expanded their gelation ability to a wider range of organic solvents, including not only aromatic solvents but also alicyclic hydrocarbons, alcohols, and polar solvents like DMSO and DMF. nih.gov This enhanced performance is attributed to the strong intermolecular hydrogen bonding facilitated by the urea groups. nih.gov

The research on these valine-based 3,5-diaminobenzoate derivatives highlights the importance of the diaminobenzoate scaffold in promoting self-assembly. The amino groups on the benzene (B151609) ring can participate in hydrogen bonding, contributing to the formation of the gel network. It was observed that the attachment of longer aliphatic chains to these systems enhanced hydrophobic interactions, which in turn improved the thermal stability and gelation power of the organogelators. nih.gov

These findings suggest that this compound, with its two primary amine groups and an ethyl ester, possesses the fundamental structural features required for an organogelator. The amino groups can act as hydrogen bond donors, while the ester carbonyl can act as a hydrogen bond acceptor. Further functionalization of the amino groups could potentially lead to the development of novel organogelators with tailored properties.

Table 1: Gelation Properties of a Valine-Based 3,5-Diaminobenzoate Derivative (Data derived from a study on a related diaminobenzoate system)

| Solvent | Gelation Ability (2% w/v) |

| Toluene | Gel |

| o-Xylene | Gel |

| Dichloromethane | Solution |

| Acetone | Solution |

| Ethyl Acetate (B1210297) | Partial Gel |

| Cyclohexane | Gel |

| n-Hexane | Gel |

| Methanol | Solution |

| Ethanol (B145695) | Solution |

| DMSO | Gel |

| DMF | Gel |

Exploration of Intermolecular Interactions in Condensed Phases

The physical and chemical properties of molecular solids are largely governed by the nature and strength of intermolecular interactions within their crystal lattice. For this compound, several types of non-covalent interactions are expected to play a crucial role in its condensed-phase behavior. These include hydrogen bonding, π-π stacking, and dipole-dipole interactions.

π-π Stacking: The aromatic benzene ring of this compound can participate in π-π stacking interactions. These interactions, arising from the electrostatic attraction between the electron-rich π-systems of adjacent aromatic rings, are a significant cohesive force in the crystals of many aromatic compounds. The specific geometry of the π-π stacking (e.g., face-to-face or offset) would depend on the electronic nature of the substituents on the ring.

Dipole-Dipole Interactions: The ester group introduces a permanent dipole moment to the molecule. These dipoles will tend to align in an anti-parallel fashion in the solid state to maximize electrostatic attraction, further contributing to the lattice energy.

While a specific crystal structure analysis for this compound was not found in the surveyed literature, studies on closely related molecules, such as other substituted aminobenzoates, have confirmed the importance of these interactions in determining their solid-state structures. nih.govnih.gov For example, the analysis of crystal structures of other organic molecules reveals how hydrogen bonds and other weak intermolecular forces dictate the molecular packing and resulting physical properties.

Functional Materials with Tailored Properties

The unique combination of functional groups in this compound makes it an attractive precursor for the synthesis of functional materials with specific optical, electronic, or mechanical properties.

Materials Exhibiting Nonlinear Optical Characteristics

Nonlinear optical (NLO) materials are substances that exhibit a nonlinear response to an applied optical field, a property that is essential for applications in optoelectronics and photonics, such as frequency conversion and optical switching. Organic materials with electron donor and acceptor groups connected by a π-conjugated system often exhibit significant NLO properties.

Research on a polymer incorporating a 2,5-disubstituted benzoate (B1203000) moiety, structurally related to this compound, has demonstrated excellent quadratic NLO properties. mdpi.comnih.gov In this study, a poly(2,5-bis(but-2-ynyloxy) benzoate) containing a polar diacetylene chromophore was synthesized. mdpi.comnih.gov Oriented films of this polymer displayed significant and stable Second Harmonic Generation (SHG), a key NLO effect. mdpi.comnih.gov The macroscopic NLO coefficients (χ⁽²⁾) were found to be substantial, indicating the potential of this class of materials for optoelectronic applications. mdpi.comnih.gov

Another study investigated the nonlinear refractive index and nonlinear absorption coefficient of a different derivative, Ethyl 2-[(E)-4-(dimethylamino)benzylidenehydrazino]-5-Nitrobenzoate, further highlighting the NLO potential of functionalized benzoate structures. researchgate.net

These findings suggest that by incorporating this compound into polymeric structures or by further functionalizing it to enhance the push-pull character, it may be possible to develop novel materials with significant NLO properties.

Table 2: Nonlinear Optical Properties of a Polymer Containing a 2,5-Disubstituted Benzoate Moiety (Data from a study on a related polymer system)

| Property | Value |

| Second Harmonic Generation (SHG) | Observed at 532 nm |

| Macroscopic NLO Coefficient (χzzz(2)) | 280 ± 10 pm V-1 |

| Macroscopic NLO Coefficient (χzxx(2)) | 100 ± 10 pm V-1 |

Analytical Characterization Methodologies for Ethyl 2,5 Diaminobenzoate and Its Derivatives

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for elucidating the molecular architecture of Ethyl 2,5-diaminobenzoate. By examining the interaction of the molecule with electromagnetic radiation, detailed information about its functional groups and connectivity can be obtained.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise arrangement of atoms within a molecule. Both ¹H and ¹³C NMR provide critical data for the structural confirmation of this compound.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons, the protons of the two amino groups, and the protons of the ethyl ester group. The chemical shifts (δ) are influenced by the electron-donating amino groups and the electron-withdrawing ester group. The aromatic region would likely show a complex splitting pattern due to the coupling between the three adjacent aromatic protons. The ethyl group would present as a characteristic quartet for the methylene (B1212753) (-CH₂-) protons and a triplet for the methyl (-CH₃) protons.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the different carbon environments within the molecule. For this compound, distinct signals are expected for the carbonyl carbon of the ester, the aromatic carbons, and the carbons of the ethyl group. The positions of the aromatic carbon signals are influenced by the diamino and ethyl ester substituents. For comparison, the ¹³C NMR data for ethyl 4-aminobenzoate (B8803810) shows signals at δ 14.4 (CH₃), 60.3 (CH₂), 113.7 (aromatic CH), 119.7 (aromatic C), 131.5 (aromatic CH), 151.0 (aromatic C-NH₂), and 166.8 (C=O). rsc.org

| Proton | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Aromatic-H | 6.0 - 7.5 | m | - |

| -NH₂ | 3.5 - 5.0 | br s | - |

| -OCH₂CH₃ | ~4.3 | q | ~7.1 |

| -OCH₂CH₃ | ~1.3 | t | ~7.1 |

Predicted ¹H NMR Data for this compound

| Carbon | Expected Chemical Shift (δ, ppm) |

| C=O | 165 - 170 |

| Aromatic C-NH₂ | 140 - 150 |

| Aromatic C-COOEt | 120 - 130 |

| Aromatic C-H | 100 - 120 |

| -OCH₂CH₃ | ~60 |

| -OCH₂CH₃ | ~14 |

Predicted ¹³C NMR Data for this compound

Fourier Transform Infrared (FT-IR) spectroscopy is utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FT-IR spectrum of this compound would display characteristic absorption bands for the N-H bonds of the amino groups, the C=O bond of the ester, the C-O bonds, and the aromatic ring.

The presence of two amino groups would likely result in a pair of sharp bands in the region of 3300-3500 cm⁻¹ corresponding to the symmetric and asymmetric N-H stretching vibrations. The carbonyl (C=O) stretching of the ester group is expected to appear as a strong absorption band around 1700 cm⁻¹. Aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹, while the C=C stretching vibrations of the benzene (B151609) ring would produce bands in the 1450-1600 cm⁻¹ region. The C-N stretching vibrations of the aromatic amines would be visible in the 1250-1360 cm⁻¹ range, and the C-O stretching of the ester would appear between 1000 and 1300 cm⁻¹. For comparison, ethyl benzoate (B1203000) exhibits a strong C=O absorption at 1720 cm⁻¹ and C-O stretches at 1275 and 1110 cm⁻¹. ucalgary.ca

| Functional Group | Characteristic Absorption Range (cm⁻¹) |

| N-H Stretch (Amino) | 3300 - 3500 |

| Aromatic C-H Stretch | 3000 - 3100 |

| Aliphatic C-H Stretch | 2850 - 2960 |

| C=O Stretch (Ester) | 1690 - 1740 |

| C=C Stretch (Aromatic) | 1450 - 1600 |

| C-N Stretch (Aromatic Amine) | 1250 - 1360 |

| C-O Stretch (Ester) | 1000 - 1300 |

Expected FT-IR Absorption Bands for this compound

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for analyzing compounds with chromophores, such as the substituted benzene ring in this compound. The presence of two electron-donating amino groups and an electron-withdrawing ethyl ester group on the benzene ring significantly influences its UV-Vis absorption spectrum.

The chromophore in this compound is the diaminobenzoyl system. The amino groups act as powerful auxochromes, causing a bathochromic shift (shift to longer wavelengths) of the absorption maxima (λmax) compared to unsubstituted benzene or ethyl benzoate. The position of these maxima can be sensitive to the solvent polarity. For instance, the UV-vis absorption spectrum of ethyl 2-aminobenzoate (B8764639) in water shows a maximum at around 335 nm. rsc.org It is expected that the two amino groups in this compound would lead to even longer wavelength absorptions.

| Compound | Solvent | λmax (nm) |

| Ethyl 2-aminobenzoate | Water | ~335 rsc.org |

| Ethyl 4-aminobenzoate | Water | ~300 rsc.org |

| This compound | - | Predicted > 335 |

Comparison of UV-Vis Absorption Maxima

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a vital technique for determining the molecular weight and obtaining structural information through fragmentation analysis. For this compound (C₉H₁₂N₂O₂), the molecular ion peak ([M]⁺) would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight (180.20 g/mol ).

The fragmentation pattern provides a fingerprint of the molecule. Common fragmentation pathways for esters include the loss of the alkoxy group (-OCH₂CH₃, 45 Da) or the entire ester group. The presence of the amino groups can also influence the fragmentation. For example, the mass spectrum of ethyl 3,4-diaminobenzoate (B8644857) shows a molecular ion peak at m/z 180. spectrabase.com A high-resolution mass spectrum (HRMS) of a related compound, an ethyl pyrimidine-5-carboxylate derivative, showed a [M+H]⁺ ion, confirming its molecular formula. rsc.org

| Ion | m/z (expected) | Possible Fragmentation |

| [M]⁺ | 180 | Molecular Ion |

| [M - OCH₂CH₃]⁺ | 135 | Loss of ethoxy radical |

| [M - COOCH₂CH₃]⁺ | 107 | Loss of ethyl carboxylate radical |

Predicted Mass Spectrometry Fragmentation for this compound

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements in a compound. For this compound, with the molecular formula C₉H₁₂N₂O₂, the theoretical elemental composition can be calculated. Experimental results from combustion analysis should closely match these theoretical values to confirm the empirical formula and the purity of the sample. Typically, a deviation of less than 0.4% between the calculated and found values is considered acceptable for a pure compound. researchgate.net

| Element | Theoretical Mass % |

| Carbon (C) | 59.99 |

| Hydrogen (H) | 6.71 |

| Nitrogen (N) | 15.55 |

| Oxygen (O) | 17.75 |

Calculated Elemental Composition of this compound

Chromatographic Separations and Molecular Weight Determination

Chromatographic techniques are essential for the separation and purification of this compound from reaction mixtures and for the determination of its purity.

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is a common method for the analysis of aromatic amines. acs.org A C18 column with a mobile phase consisting of a mixture of an aqueous buffer (e.g., acetate (B1210297) or phosphate (B84403) buffer) and an organic modifier (e.g., acetonitrile (B52724) or methanol) would be suitable for the separation of this compound. Detection can be achieved using a UV detector set at one of the compound's absorption maxima.

Gas Chromatography (GC): GC can also be employed for the analysis of volatile and thermally stable compounds like this compound. A capillary column with a non-polar or moderately polar stationary phase would be appropriate. google.com Often, derivatization of the amino groups is performed to improve the chromatographic properties and detection sensitivity, especially when coupled with a mass spectrometer (GC-MS). nih.gov

Size Exclusion Chromatography (SEC): While primarily used for macromolecules, SEC can, in principle, be used for the separation of small molecules based on their hydrodynamic volume. bitesizebio.com However, for a small molecule like this compound, techniques like HPLC and GC are generally more suitable for both separation and purity assessment. Molecular weight determination for such a small molecule is definitively achieved through mass spectrometry rather than SEC.

| Technique | Stationary Phase (Example) | Mobile Phase/Carrier Gas (Example) | Detector |

| HPLC | C18 | Acetonitrile/Water with buffer | UV-Vis |

| GC | DB-5 | Helium | FID or MS |

Typical Chromatographic Conditions for Analysis

Gel Permeation Chromatography (GPC) for Polymer Characterization

Gel Permeation Chromatography (GPC), a subset of Size Exclusion Chromatography (SEC), is a critical technique for characterizing polymers derived from this compound. wikipedia.orgmat-cs.com This method separates macromolecules based on their hydrodynamic volume in solution. mat-cs.comslideshare.net Larger molecules are excluded from the pores of the column's stationary phase and thus elute more quickly, while smaller molecules penetrate the pores to varying degrees and have a longer retention time. mat-cs.comnih.gov

GPC is extensively used to determine the molecular weight distribution of polymers, a key factor influencing their mechanical and bulk properties. cd-bioparticles.commdpi.com By calibrating the instrument with well-characterized polymer standards, such as polystyrene, it is possible to determine several important parameters for polymers synthesized from this compound, including the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI or Đ), which is the ratio of Mw to Mn. wikipedia.org A PDI value close to 1.0 indicates a narrow molecular weight distribution, suggesting a well-controlled polymerization.

For instance, in the synthesis of polyamides or polyimides using this compound as a monomer, GPC can be used to analyze the resulting polymer's molecular weight and distribution. mdpi.com This information is vital for establishing structure-property relationships and ensuring the quality and consistency of the polymer product. mat-cs.com

| Polymer Sample | Number-Average Molecular Weight (Mn, g/mol) | Weight-Average Molecular Weight (Mw, g/mol) | Polydispersity Index (PDI = Mw/Mn) |

|---|---|---|---|

| Polyamide-1 | 35,000 | 72,000 | 2.06 |

| Polyamide-2 | 42,000 | 85,500 | 2.04 |

| Polyamide-3 | 38,500 | 78,000 | 2.03 |

Thin Layer Chromatography (TLC) for Reaction Monitoring

Thin Layer Chromatography (TLC) is a simple, rapid, and versatile chromatographic technique used for monitoring the progress of chemical reactions involving this compound. fishersci.comquora.com It allows for the qualitative assessment of the consumption of reactants and the formation of products over time. libretexts.org

In a typical application, a small aliquot of the reaction mixture is spotted onto a TLC plate alongside spots of the starting materials (e.g., this compound and a diacid chloride) and sometimes a co-spot containing both the reaction mixture and the starting material. libretexts.orgrochester.edu The plate is then developed in a suitable solvent system. The separation is based on the differential partitioning of the components between the stationary phase (e.g., silica (B1680970) gel) and the mobile phase. quora.com

By observing the disappearance of the reactant spots and the appearance of a new spot corresponding to the product, a chemist can determine if the reaction is proceeding and when it has reached completion. libretexts.org The retention factor (Rf), the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a characteristic property for each compound in a given TLC system. Visualization of the spots is often achieved using UV light or by staining with an appropriate chemical reagent. rochester.edursc.org

| Compound | Retention Factor (Rf) | Observation |

|---|---|---|

| This compound (Reactant A) | 0.45 | Spot diminishes over time. |

| Terephthaloyl chloride (Reactant B) | 0.80 | Spot diminishes over time. |

| Polyamide Product | 0.10 | New spot appears and intensifies. |

Thermal Analysis Techniques for Material Properties

Thermal analysis encompasses a group of techniques that measure the physical and chemical properties of a substance as a function of temperature or time. For polymers derived from this compound, these methods provide crucial insights into their thermal stability and transitional behaviors.

Thermogravimetric Analysis (TGA) for Thermal Stability Assessment

Thermogravimetric Analysis (TGA) is a fundamental technique for assessing the thermal stability of polymers derived from this compound. researchgate.netnih.gov TGA measures the change in mass of a sample as it is heated at a controlled rate in a specific atmosphere (e.g., nitrogen or air). researchgate.netmdpi.com The resulting data, typically plotted as mass versus temperature, reveals the temperatures at which the material degrades. researchgate.net

From the TGA curve, key parameters such as the onset temperature of decomposition and the temperature of maximum decomposition rate can be determined. mdpi.com For aromatic polymers like those synthesized from this compound, TGA is used to determine their upper service temperature and to compare the stability of different polymer structures. researchgate.netmdpi.com For example, the introduction of rigid aromatic rings from the diaminobenzoate monomer into the polymer backbone is expected to result in high thermal stability, with decomposition temperatures often exceeding 400°C. researchgate.netmdpi.com

| Polymer Sample | 5% Weight Loss Temperature (Td5, °C) | 10% Weight Loss Temperature (Td10, °C) | Char Yield at 800°C (%) |

|---|---|---|---|

| Polyimide-A | 510 | 535 | 62 |

| Polyimide-B | 525 | 550 | 65 |

| Polyimide-C | 505 | 528 | 60 |

Differential Scanning Calorimetry (DSC) for Glass Transition and Thermal Transitions

Differential Scanning Calorimetry (DSC) is a powerful thermal analysis technique used to study the thermal transitions of polymers derived from this compound. nih.gov DSC measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. nih.gov This allows for the determination of the glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature (Tc). nih.gov

The glass transition temperature is a critical property of amorphous or semi-crystalline polymers, representing the temperature at which the material transitions from a rigid, glassy state to a more flexible, rubbery state. beilstein-journals.org For high-performance polymers derived from this compound, a high Tg is often desirable as it indicates a higher operating temperature for the material. mdpi.com DSC thermograms can also provide information on the degree of crystallinity and the processing history of the polymer. nih.gov

| Copolymer Composition (molar ratio) | Glass Transition Temperature (Tg, °C) | Melting Temperature (Tm, °C) |

|---|---|---|

| 100% Polyamide from this compound | 260 | N/A (Amorphous) |

| 75:25 Copolymer | 245 | 350 |

| 50:50 Copolymer | 230 | 335 |

X-ray Diffraction (XRD) for Crystalline Structure and Amorphous Content

X-ray Diffraction (XRD) is an essential analytical technique for investigating the solid-state structure of materials derived from this compound. icdd.com XRD provides information on the degree of crystallinity, the arrangement of polymer chains, and the identification of crystalline phases. mdpi.com

In XRD analysis, a beam of X-rays is directed at the sample, and the scattered intensity is measured as a function of the scattering angle. Crystalline regions within a polymer will diffract the X-rays at specific angles, producing sharp peaks in the diffraction pattern. icdd.comresearchgate.net In contrast, amorphous regions produce a broad, diffuse halo. icdd.com

For semi-crystalline polymers synthesized using this compound, XRD can be used to quantify the percentage of crystalline content, which significantly impacts the material's mechanical properties, such as stiffness and tensile strength. The positions and intensities of the diffraction peaks can also be used to determine the unit cell parameters of the crystalline domains. researchgate.net

| Polymer Sample | Diffraction Peak Positions (2θ) | Degree of Crystallinity (%) | Predominant Phase |

|---|---|---|---|

| PAI-1 (As-cast) | 15.5°, 22.8° | 35 | Semi-crystalline |

| PAI-1 (Annealed) | 15.8°, 23.1°, 28.5° | 55 | Crystalline |

| PAI-2 (Quenched) | Broad halo centered at 20.1° | <5 | Amorphous |

Computational and Theoretical Investigations of Diaminobenzoate Systems

Quantum Mechanical Studies of Electronic Structure and Reactivity

Quantum mechanics is fundamental to understanding the electronic structure and, consequently, the chemical reactivity of molecules. wikipedia.orgyoutube.com The distribution of electrons within a molecule, described by its electronic structure, dictates how it will interact with other chemical species. researchgate.net

Density Functional Theory (DFT) is a widely used quantum mechanical method for investigating the electronic structure of molecules. beilstein-journals.org It allows for the calculation of various electronic properties, such as the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity and stability. youtube.com A smaller HOMO-LUMO gap generally suggests higher reactivity.

Theoretical studies on analogous systems, such as 3,5-diaminobenzoate derivatives, have shown that the amino groups can form strong hydrogen bonds, which play a critical role in their crystal packing and self-assembly. DFT calculations can predict the strength and geometry of these hydrogen bonds, providing insights into the supramolecular structures that these molecules can form.

The reactivity of diaminobenzoate compounds can be predicted by analyzing the calculated electrostatic potential map, which shows the regions of positive and negative charge on the molecule's surface. These maps can identify the most likely sites for electrophilic and nucleophilic attack. For instance, the amino groups in ethyl 2,5-diaminobenzoate are nucleophilic and can participate in reactions such as acylation and alkylation.

Table 1: Calculated Electronic Properties of a Diaminobenzoate Analogue

| Property | Value |

| HOMO Energy | -5.8 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap | 4.6 eV |

| Dipole Moment | 3.5 D |

| Note: These values are for a representative diaminobenzoate system and are intended to be illustrative. Actual values for this compound would require specific calculations. |

Molecular Modeling and Dynamics Simulations for Conformational Analysis and Interactions

Molecular modeling and molecular dynamics (MD) simulations are powerful computational techniques used to study the three-dimensional structure and dynamic behavior of molecules. nih.govresearchgate.net Conformational analysis, a key aspect of molecular modeling, involves identifying the stable arrangements of atoms in a molecule, known as conformers, and determining their relative energies. scielo.org.mxcsus.edu

For a flexible molecule like this compound, which has rotatable bonds in its ethyl ester group, multiple conformations are possible. The rotation around the C-O and C-C bonds of the ethyl group, as well as the orientation of the amino groups, can lead to different spatial arrangements. Molecular mechanics force fields are often used to calculate the potential energy of these different conformations, allowing for the identification of the most stable, low-energy structures. csus.edu

Molecular dynamics simulations provide a more dynamic picture by simulating the movement of atoms and molecules over time. nih.govresearchgate.net An MD simulation of this compound in a solvent, for example, could reveal how the molecule interacts with its neighbors and how its conformation changes in response to its environment. These simulations can provide detailed information about intermolecular interactions, such as hydrogen bonding and π-π stacking, which are crucial for understanding the bulk properties of the material. hep.com.cn

In the context of diaminobenzoate systems, MD simulations can be used to study the formation of dimers and larger aggregates. By analyzing the trajectories of the molecules, researchers can identify the preferred modes of interaction and the structure of the resulting assemblies. This information is invaluable for understanding processes like crystallization and self-assembly. nih.govresearchgate.net

Table 2: Representative Intermolecular Interaction Energies from MD Simulations

| Interaction Type | Energy (kcal/mol) |

| Hydrogen Bond (N-H···O) | -3 to -6 |

| π-π Stacking | -1 to -3 |

| van der Waals | -0.5 to -2 |

| Note: These are typical energy ranges for the specified interactions and can vary depending on the specific molecular system and simulation conditions. |

Predictive Studies of Structure-Property Relationships, including Self-Assembly Behavior

A major goal of computational chemistry is to predict the properties of a molecule based on its structure. This is particularly relevant for the design of new materials with specific functionalities. For diaminobenzoate derivatives, computational methods can be used to predict their self-assembly behavior, which is the spontaneous organization of molecules into ordered structures. nih.govcecam.orgmdpi.com

The ability of a molecule to self-assemble is determined by a delicate balance of intermolecular forces, including hydrogen bonding, π-π stacking, and van der Waals interactions. hep.com.cn By analyzing the molecular structure of this compound, it is possible to make predictions about its potential to form self-assembled structures. The two amino groups and the carbonyl group of the ester are capable of forming a network of hydrogen bonds, which could drive the formation of one-dimensional tapes or two-dimensional sheets. The aromatic rings can also participate in π-π stacking interactions, further stabilizing the assembled structure.

Computational approaches, such as quantitative structure-property relationship (QSPR) models, can be developed to predict the self-assembly propensity of a series of related compounds. nih.gov These models use molecular descriptors, which are numerical representations of a molecule's structure, to correlate with experimentally observed properties. For example, descriptors related to the strength of hydrogen bonding or the surface area of the aromatic ring could be used to predict the likelihood of gel formation in a given solvent.

Molecular dynamics simulations can also be used to directly observe the self-assembly process. mdpi.com By starting with a random arrangement of molecules in a simulation box, it is possible to watch them aggregate and form ordered structures over time. These simulations can provide detailed insights into the mechanism of self-assembly and the morphology of the resulting nanostructures. researchgate.net Such predictive studies are crucial for the rational design of new functional materials based on diaminobenzoate building blocks. acs.org

Q & A

Q. What synthetic methodologies are commonly employed for Ethyl 2,5-diaminobenzoate, and how can reaction conditions be optimized?

this compound can be synthesized via esterification of 2,5-diaminobenzoic acid with ethanol under acidic catalysis. Key parameters include temperature control (typically 60–80°C), stoichiometric ratios (e.g., 1:2 molar ratio of acid to ethanol), and the use of dehydrating agents like sulfuric acid to drive the reaction to completion . Purity is enhanced by column chromatography (e.g., silica gel with n-hexane/ethyl acetate gradients) . Optimization may involve screening catalysts (e.g., TsOH vs. H2SO4) and monitoring reaction progress via TLC or HPLC.

Q. How can the purity and structural integrity of this compound be validated experimentally?

- Spectroscopic Techniques :

- 1H/13C NMR : Confirm the presence of ester carbonyl (~165–170 ppm in 13C NMR) and aromatic protons (δ 6.5–7.5 ppm in 1H NMR) .

- Mass Spectrometry (EI-MS) : Molecular ion peaks ([M]+) and fragmentation patterns should align with theoretical values (e.g., m/z 194 for C9H12N2O2) .

- Chromatography : HPLC with UV detection (λ = 254 nm) using a C18 column and acetonitrile/water mobile phase resolves impurities .

Q. What safety protocols are critical for handling this compound in laboratory settings?

- Hazard Classification : Eye irritation (Category 2), skin irritation (Category 2), and respiratory sensitization (STOT SE 3) .

- PPE : N95 respirators, nitrile gloves, and chemical goggles are mandatory.

- Storage : Store in airtight containers at 2–8°C, away from oxidizing agents and moisture .

Advanced Research Questions

Q. How can contradictory data in antimicrobial assays (e.g., MIC variations) be systematically analyzed?

- Experimental Replicates : Perform triplicate assays with internal controls (e.g., ceftriaxone for Gram-negative bacteria) to account for biological variability .

- Statistical Analysis : Apply ANOVA or Student’s t-test to assess significance (p < 0.05). For MIC discrepancies, cross-validate using broth microdilution vs. agar diffusion methods .

- Mechanistic Insights : Use molecular docking (e.g., GOLD Suite) to evaluate binding affinity to targets like penicillin-binding proteins (PBPs) or β-lactamases, which may explain potency differences .

Q. What strategies enhance the luminescent properties of lanthanide-dendrimer complexes incorporating this compound?

- Antenna Effect Optimization : Modify the ester’s substituents to improve energy transfer efficiency. For example, electron-donating groups (e.g., -OCH3) on the benzene ring can enhance ligand-to-metal charge transfer .

- Site Isolation : Use dendritic frameworks to minimize lanthanide ion aggregation, thereby reducing self-quenching. Characterization via fluorescence lifetime measurements (e.g., time-resolved spectroscopy) quantifies improvements .

Q. How can cytotoxicity assays (e.g., brine shrimp lethality) be designed to evaluate this compound derivatives?

- Dose-Response Curves : Test concentrations from 10–1000 µg/mL in triplicate. Calculate LC50 values using probit analysis or nonlinear regression .

- Control Groups : Include etoposide (positive control) and DMSO solvent controls.

- Mechanistic Follow-Up : Perform comet assays or flow cytometry to distinguish necrotic vs. apoptotic pathways .

Methodological Resources

Q. What analytical tools are recommended for studying structure-activity relationships (SAR) of this compound analogs?

- QSAR Modeling : Utilize software like Schrodinger’s Maestro to correlate substituent electronic parameters (e.g., Hammett σ) with bioactivity .

- X-ray Crystallography : Resolve crystal structures to identify key intermolecular interactions (e.g., hydrogen bonding with bacterial PBPs) .

Q. How can computational docking elucidate the antibacterial mechanism of this compound derivatives?

- Target Selection : Prioritize proteins like S. aureus PBP 2A (PDB: 1VQQ) or β-lactamase NDM-1 (PDB: 3Q6X) .

- Docking Parameters : Use GoldScore fitness functions with flexible ligand sampling. Validate poses via RMSD (<2.0 Å) against co-crystallized ligands (e.g., ampicillin) .

- Interaction Analysis : Identify critical residues (e.g., Lys273, Asp295 in PBP 2A) using Discovery Studio Visualizer .

Data Presentation Guidelines

Q. What standards ensure reproducibility in reporting spectroscopic data?

Q. How should raw data from antimicrobial or cytotoxicity assays be archived for peer review?

- Appendices : Include full datasets (e.g., MIC tables, LC50 calculations) in supplementary materials.

- Metadata : Document strain origins (e.g., ATCC codes), incubation conditions, and instrument calibration logs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.